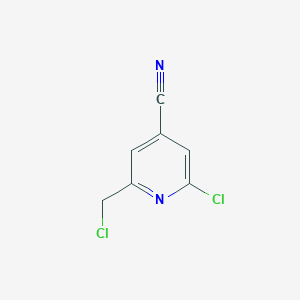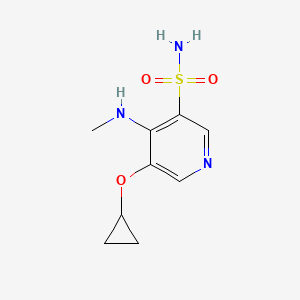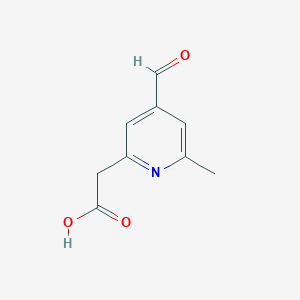
(4-Formyl-6-methylpyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Formyl-6-methylpyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with a formyl group at the 4-position, a methyl group at the 6-position, and an acetic acid moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-6-methylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-methylpyridin-2-ylacetic acid using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used. The reaction proceeds under controlled temperatures to ensure the selective formylation at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the formyl and methyl groups can direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: 4-Carboxy-6-methylpyridin-2-YL)acetic acid.
Reduction: (4-Hydroxymethyl-6-methylpyridin-2-YL)acetic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
(4-Formyl-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (4-Formyl-6-methylpyridin-2-YL)acetic acid largely depends on its interactions with molecular targets. The formyl group can form hydrogen bonds with biological targets, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
(4-Formylpyridin-2-YL)acetic acid: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
(6-Methylpyridin-2-YL)acetic acid: Lacks the formyl group, which reduces its potential for hydrogen bonding and electrophilic reactions.
(4-Formyl-6-methylpyridin-2-YL)propionic acid: Has a propionic acid moiety instead of an acetic acid moiety, which can influence its solubility and reactivity.
Uniqueness: (4-Formyl-6-methylpyridin-2-YL)acetic acid is unique due to the presence of both formyl and methyl groups on the pyridine ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
2-(4-formyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-2-7(5-11)3-8(10-6)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13) |
InChI 键 |
MLMRWBADKYRUPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)CC(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



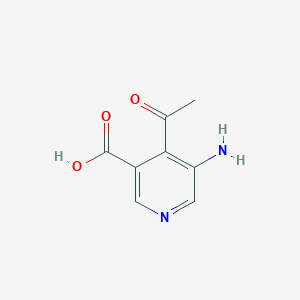
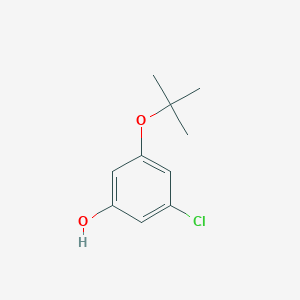
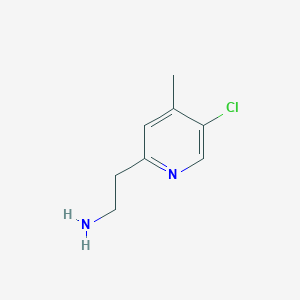
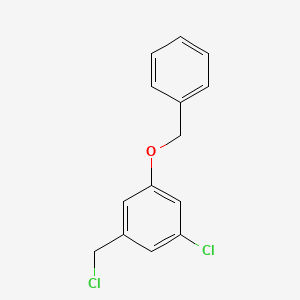
![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
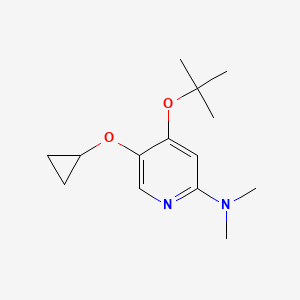
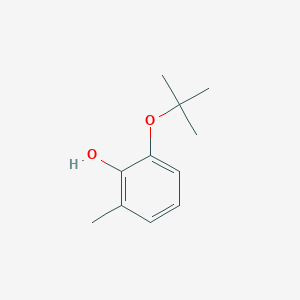
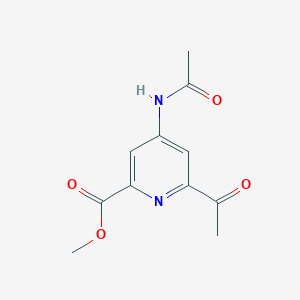
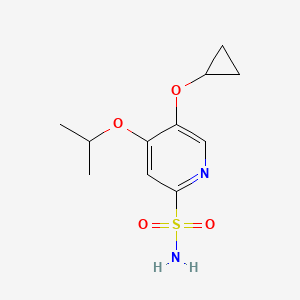
![1-[5-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14846666.png)
